2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester
Overview
Description
2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester is a chemical compound with the molecular formula C14H24O4. It is an ester derivative of 2-propenoic acid, commonly known as acrylic acid. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester can be synthesized through the esterification of 2-propenoic acid with 2-ethylhexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, 2-propenoic acid and 2-ethylhexanol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then distilled to separate the ester product from any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems.
Medicine: Explored for its role in the development of medical adhesives and coatings.
Industry: Utilized in the production of paints, coatings, and adhesives due to its excellent film-forming properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester involves its ability to undergo polymerization reactions. The ester group can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique mechanical and chemical properties, making them suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-ethylhexyl ester: Another ester derivative of 2-propenoic acid, commonly used in similar applications.
2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester: A similar compound with a methoxyphenyl group, used in sunscreen formulations.
Uniqueness
2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to form flexible and durable polymers makes it particularly valuable in industrial applications.
Properties
IUPAC Name |
2-ethylhexyl 3-prop-2-enoyloxypropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-4-7-8-12(5-2)11-18-14(16)9-10-17-13(15)6-3/h6,12H,3-5,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAKBNSBIIBIOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCOC(=O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619594 | |
Record name | 3-[(2-Ethylhexyl)oxy]-3-oxopropyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173481-20-4 | |
Record name | 3-[(2-Ethylhexyl)oxy]-3-oxopropyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.